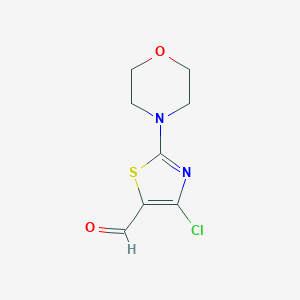

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

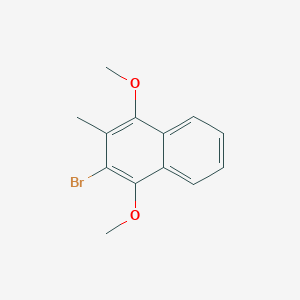

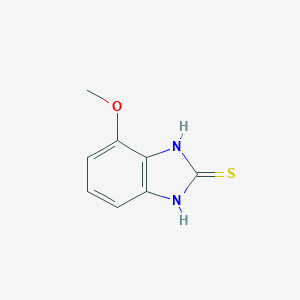

The compound “4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde” appears to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a morpholino group, which is a common functional group in organic chemistry, and an aldehyde group, which is characterized by the presence of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the morpholino group, and the aldehyde group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including oxidation and reduction reactions, nucleophilic addition reactions, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, the presence of the polar aldehyde group and the potentially charged morpholino group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

The compound can be used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde . A solution of morpholine was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane .

Synthesis of Coumarinyl Chalcones

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde can be used in the synthesis of coumarinyl chalcones . These chalcones have been shown to exhibit significant antioxidant potential .

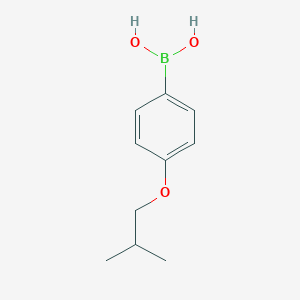

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.

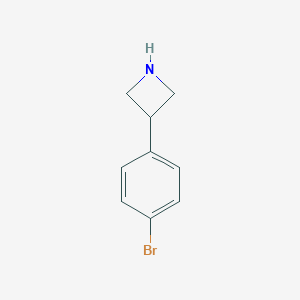

Synthesis of Organotrifluoroborate Salts

The compound could potentially be used in the synthesis of organotrifluoroborate salts . These salts are often used in organic synthesis due to their stability and reactivity.

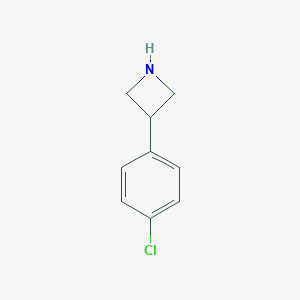

Tsuji–Trost Allylation

The compound could potentially be used in Tsuji–Trost allylation reactions . This is a palladium-catalyzed reaction used to form carbon-carbon bonds in organic synthesis.

Metathesis Reactions

The compound could potentially be used in metathesis reactions . This is a type of chemical reaction used to exchange the groups of atoms in chemical compounds.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGEJVHSHQARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376711 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde | |

CAS RN |

129880-84-8 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.